2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The fluorine atoms contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . Another approach involves the difluoromethylation of pyridine intermediates using difluoromethylating agents such as difluoromethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F5NO2 |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-2-4(8(16)17)5(7(10)11)15-6(3)9(12,13)14/h2,7H,1H3,(H,16,17) |
InChI Key |
RPKBXFIXMAKYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)(F)F)C(F)F)C(=O)O |
Origin of Product |
United States |
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